![molecular formula C26H20N2O2S B5230607 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have promising anticancer properties and has been investigated for its ability to inhibit the growth of various cancer cell lines.
科学研究应用
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide involves the inhibition of the enzyme tubulin, which is involved in the formation of microtubules. Microtubules are essential for cell division, and the inhibition of tubulin by N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide leads to the disruption of microtubule formation and the inhibition of cell division. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit tubulin and induce apoptosis, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication. This compound has also been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell signaling.
实验室实验的优点和局限性
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has a number of advantages for use in lab experiments. This compound has been extensively studied and has been found to be effective in inhibiting the growth of various cancer cell lines. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has a relatively low toxicity, making it a safe compound to use in lab experiments. However, there are some limitations to the use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide in lab experiments. This compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide has a relatively low solubility, which can make it difficult to dissolve in certain solvents.
未来方向
There are a number of future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide. One area of research could focus on the development of more effective synthesis methods for this compound. In addition, further research could be done to investigate the potential therapeutic applications of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide in other diseases beyond cancer. Finally, research could be done to investigate the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide in combination with other cancer therapies to improve treatment outcomes.
合成方法
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide can be synthesized through a multi-step process that involves the condensation of 2-methylphenylamine with 2-chloroacetyl chloride to form an intermediate. This intermediate is then reacted with 1,3-benzothiazole-2-thiol to form the desired product. The final step involves the reaction of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide with 2-naphthol to form the final compound.
属性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c1-17-10-11-20(26-28-22-8-4-5-9-24(22)31-26)15-23(17)27-25(29)16-30-21-13-12-18-6-2-3-7-19(18)14-21/h2-15H,16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFYLJZOBJCBPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-naphthalen-2-yloxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5230527.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![4-{[(2-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5230537.png)
![ethyl 1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5230540.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)
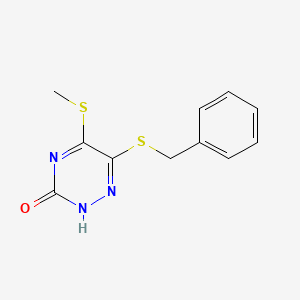
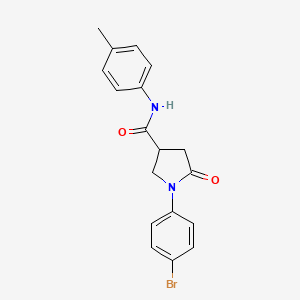

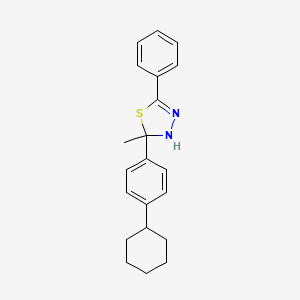
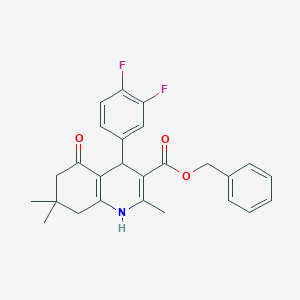
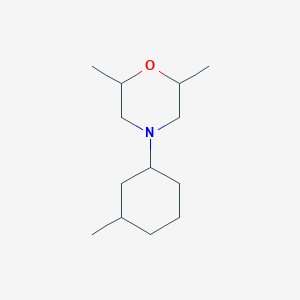
![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)